molecular formula C16H27N3O B2683573 2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one CAS No. 2199604-23-2

2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one

Cat. No. B2683573
CAS RN: 2199604-23-2
M. Wt: 277.412
InChI Key: KOYJHKOMPMORJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as A-84543 and has been found to possess unique biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Silylmethyl-substituted Aziridine and Azetidine Applications

Silylmethyl-substituted aziridine and azetidine, related to the chemical structure , have been utilized in formal [3 + 2] and [4 + 2] cycloaddition reactions, producing imidazoline, oxazolidine, and tetrahydropyrimidine products. These reactions are crucial for generating compounds with potential applications in material science and pharmaceuticals, showing the versatility of these chemical scaffolds in synthetic chemistry (Yadav & Sriramurthy, 2005).

Sustainable Synthesis Approaches

In a related context, the copper-catalyzed annulation of 1,3-dicarbonyl compound with diethylene glycol, leading to 2,3-disubstituted furan, demonstrates a sustainable approach towards synthesizing complex molecules. This method highlights the use of environmentally friendly equivalents and clean waste release, underlining the importance of green chemistry principles in synthesizing compounds potentially related to 2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one (Jin‐Tao Yu et al., 2015).

Metal-catalyzed Reactions for Functionalization

The metal-catalyzed hydrohydrazination and hydroazidation of olefins, involving Co and Mn catalysts, provide a novel route to hydrazines and azides. This method, featuring broad scope and large functional group tolerance, offers a direct approach to hydroamination of C-C double bonds, crucial for the synthesis of functionalized organic molecules, potentially including 2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one (Waser et al., 2006).

Asymmetric Synthesis and Drug Development

The asymmetric synthesis of Meptazinol, involving novel ring expansion techniques, showcases the application of advanced synthetic methods in drug development. Such methodologies could be relevant for synthesizing derivatives of 2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one, enhancing their potential in therapeutic applications (Babl & Reiser, 2022).

properties

IUPAC Name

2-[2-(azepan-1-yl)ethyl]-6-tert-butylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c1-16(2,3)14-8-9-15(20)19(17-14)13-12-18-10-6-4-5-7-11-18/h8-9H,4-7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYJHKOMPMORJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CCN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one

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